molecular formula C20H6Br4O5- B12938640 3H-Xanthen-6-yloxy, 2,4,5,7-tetrabromo-9-(2-carboxyphenyl)-3-oxo-, ion(1-)

3H-Xanthen-6-yloxy, 2,4,5,7-tetrabromo-9-(2-carboxyphenyl)-3-oxo-, ion(1-)

Cat. No.: B12938640
M. Wt: 645.9 g/mol
InChI Key: DKBUXZBOCVYZHP-UHFFFAOYSA-M
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Description

“3H-Xanthen-6-yloxy, 2,4,5,7-tetrabromo-9-(2-carboxyphenyl)-3-oxo-, ion(1-)” is a complex organic compound that belongs to the xanthene family. Xanthenes are known for their vibrant fluorescence and are widely used in various scientific and industrial applications. This particular compound, with its multiple bromine substitutions and carboxyphenyl group, exhibits unique chemical properties that make it valuable in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3H-Xanthen-6-yloxy, 2,4,5,7-tetrabromo-9-(2-carboxyphenyl)-3-oxo-, ion(1-)” typically involves multi-step organic reactions. The process may start with the preparation of the xanthene core, followed by bromination and the introduction of the carboxyphenyl group. Common reagents used in these reactions include bromine, carboxylic acids, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the bromine atoms or the carboxyphenyl group, resulting in different reduced forms.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized xanthenes.

Scientific Research Applications

“3H-Xanthen-6-yloxy, 2,4,5,7-tetrabromo-9-(2-carboxyphenyl)-3-oxo-, ion(1-)” has several applications in scientific research:

    Chemistry: Used as a fluorescent dye in various analytical techniques.

    Biology: Employed in fluorescence microscopy to label and visualize biological samples.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the production of fluorescent materials and sensors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, leading to fluorescence. The bromine atoms and carboxyphenyl group play crucial roles in its photophysical properties, enhancing its fluorescence intensity and stability. The pathways involved include energy transfer processes and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: Another xanthene derivative widely used as a fluorescent dye.

    Rhodamine: Known for its strong fluorescence and used in various imaging applications.

    Eosin: A brominated xanthene dye used in histology and cytology.

Uniqueness

“3H-Xanthen-6-yloxy, 2,4,5,7-tetrabromo-9-(2-carboxyphenyl)-3-oxo-, ion(1-)” stands out due to its multiple bromine substitutions and carboxyphenyl group, which enhance its fluorescence properties and make it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C20H6Br4O5-

Molecular Weight

645.9 g/mol

InChI

InChI=1S/C20H7Br4O5/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25/h1-6H,(H,27,28)/p-1

InChI Key

DKBUXZBOCVYZHP-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O])Br)Br)Br)C(=O)[O-]

Origin of Product

United States

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